2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
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Description
2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H18FN3O2S and its molecular weight is 359.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring are known to have diverse biological activities , suggesting that this compound might also interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups. The pyrrolidine ring in the compound might influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives , this compound might also have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBZSWXHOLSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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